molecular formula C25H32N2O2 B6073001 1-BENZYL-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE

1-BENZYL-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6073001
M. Wt: 392.5 g/mol
InChI Key: WHYIGYGHYHAOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a benzyl group, a dihydrobenzopyran moiety, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-BENZYL-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the incorporation of the dihydrobenzopyran moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Group: Benzylation reactions can be used to introduce the benzyl group onto the piperidine ring.

    Incorporation of Dihydrobenzopyran Moiety: The dihydrobenzopyran moiety can be introduced through condensation reactions with suitable starting materials.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation, microwave-assisted synthesis, and continuous flow chemistry.

Chemical Reactions Analysis

1-BENZYL-N-(2,2,6-TRIMETHYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL)PIPERIDINE-4-CARBOXAMIDE can undergo

Properties

IUPAC Name

1-benzyl-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-18-9-10-23-21(15-18)22(16-25(2,3)29-23)26-24(28)20-11-13-27(14-12-20)17-19-7-5-4-6-8-19/h4-10,15,20,22H,11-14,16-17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIGYGHYHAOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2NC(=O)C3CCN(CC3)CC4=CC=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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